![molecular formula C26H24ClN3O4 B11475816 3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11475816.png)
3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a methoxymethyl group
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrazoloquinazoline structure, followed by the introduction of the chlorophenyl, dimethoxyphenyl, and methoxymethyl groups. Common reagents used in these reactions include various chlorinating agents, methoxylating agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various substituted pyrazoloquinazolines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Antimicrobial Activity
Studies have shown that derivatives of pyrazolo[1,5-a]quinazolinones possess significant antimicrobial properties. For instance, compounds similar to 3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one have been evaluated against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising results in inhibiting microbial growth .
Anti-inflammatory Properties
Similar compounds within the quinazolinone class have been reported to exhibit anti-inflammatory effects. For example, derivatives have shown efficacy in reducing edema in animal models, indicating their potential use in treating inflammatory conditions .
Antitumor Activity
Some studies suggest that pyrazoloquinazolinone derivatives can inhibit tumor cell proliferation. The structural features of these compounds may enhance their interaction with specific biological targets involved in cancer progression .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can be compared with other similar compounds, such as:
Pyrazoloquinazolines: These compounds share the core pyrazoloquinazoline structure but differ in the substituents attached to the core.
Chlorophenyl derivatives: Compounds with a chlorophenyl group that exhibit similar chemical and biological properties.
Dimethoxyphenyl derivatives: Compounds with a dimethoxyphenyl group that may have similar applications in research and industry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C26H24ClN3O4
- Molecular Weight : 447.9 g/mol
- IUPAC Name : 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound has been shown to interact with various receptors, including the metabotropic glutamate receptor (mGluR). Studies indicate that derivatives of quinazolinones exhibit negative allosteric modulation at specific mGluR subtypes, which could have implications for treating neurological disorders .
- Antimicrobial Activity : Quinazoline derivatives are noted for their antimicrobial properties. Research has demonstrated that structurally similar compounds possess significant antibacterial and antifungal activities, suggesting potential therapeutic applications in infectious diseases .
- Cytotoxic Effects : Preliminary studies indicate that this compound may induce cytotoxic effects in cancer cell lines. The mechanism involves apoptosis and cell cycle arrest, which are critical for developing anticancer therapies .
Pharmacological Studies
Recent studies have explored the pharmacokinetic profiles of similar quinazoline derivatives. For instance:
- Animal Models : In vivo studies have shown that certain derivatives exhibit favorable pharmacokinetic properties, such as rapid brain uptake and prolonged half-life, which are essential for central nervous system-targeted therapies .
- Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that these compounds can significantly inhibit cell proliferation at micromolar concentrations. For example, IC50 values for related compounds were reported around 4.65 µM to 6.14 µM against specific targets .
Case Studies
- Quinazoline Derivatives in Neurology :
-
Antimicrobial Efficacy :
- Multiple studies have documented the antimicrobial efficacy of quinazoline derivatives against a range of pathogens. For instance, a derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Comparative Analysis of Biological Activities
Properties
Molecular Formula |
C26H24ClN3O4 |
---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C26H24ClN3O4/c1-32-14-20-25(16-5-4-6-18(27)9-16)26-28-13-19-21(30(26)29-20)10-17(11-22(19)31)15-7-8-23(33-2)24(12-15)34-3/h4-9,12-13,17H,10-11,14H2,1-3H3 |
InChI Key |
AHSYXABHQQJNCU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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